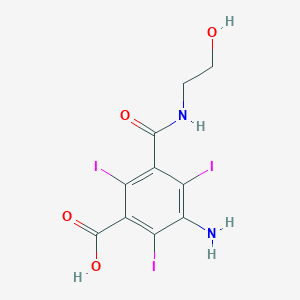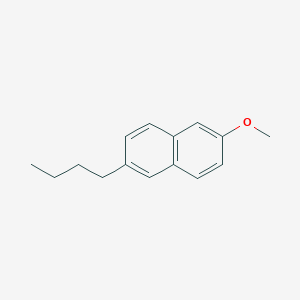
2-Butyl-6-methoxynaphthalene
Vue d'ensemble
Description
2-Butyl-6-methoxynaphthalene, also known as 6-methoxy-2-butyl-naphthalene, is a chemical compound with the molecular formula C15H18O and a molecular weight of 214.3 g/mol . It is a potential impurity of Nabumetone, a nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain and reduce inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 2-Butyl-6-methoxynaphthalene involves the use of chromium carbene complexes. The procedure includes the following steps :
- An oven-dried, three-necked, round-bottomed flask is equipped with a nitrogen inlet, magnetic stirring bar, thermometer, and reflux condenser under an inert nitrogen atmosphere.
- The flask is charged with 4-dimethylaminopyridine, tetrahydrofuran, 1-hexyne, acetic anhydride, triethylamine, and pentacarbonyl [phenyl (methoxy)chromium]carbene.
- The solution is heated to reflux with an oil bath until the chromium complex is consumed.
- The solution is then cooled, and silica gel is added. Volatile organic material is removed under reduced pressure.
- The green solids are transferred to a filter funnel and washed with hexane. The hexane filtrate is concentrated under reduced pressure to give the crude product.
- The crude product is purified by silica gel chromatography to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized using standard organic synthesis techniques involving the appropriate starting materials and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-6-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it to dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Various substituted naphthalene derivatives
Applications De Recherche Scientifique
2-Butyl-6-methoxynaphthalene has several scientific research applications, including :
Chemistry: Used as an intermediate in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated as a potential impurity in pharmaceutical formulations, particularly in the context of Nabumetone.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 2-Butyl-6-methoxynaphthalene is not well-defined. as a potential impurity of Nabumetone, it may share some similar pathways. Nabumetone works by inhibiting the production of prostaglandins, which are chemicals in the body that contribute to inflammation, pain, and fever . The molecular targets and pathways involved in the action of this compound require further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxynaphthalene:
Nabumetone: A nonsteroidal anti-inflammatory drug used to relieve pain and reduce inflammation.
Uniqueness
2-Butyl-6-methoxynaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Its role as a potential impurity in Nabumetone also highlights its relevance in pharmaceutical quality control.
Propriétés
IUPAC Name |
2-butyl-6-methoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O/c1-3-4-5-12-6-7-14-11-15(16-2)9-8-13(14)10-12/h6-11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLRUUACNLOUQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


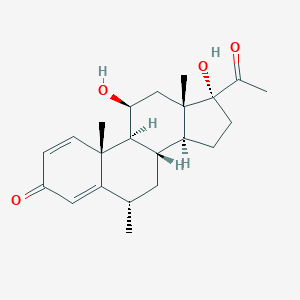
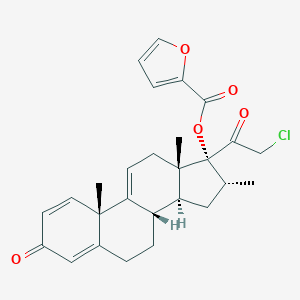
![14-Acetyl-14-hydroxy-2,8,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B116967.png)
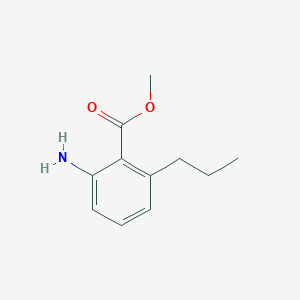
![(8S,9S,10R,13S,14S,17S)-17-[(1S)-1-Hydroxyethyl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B116974.png)
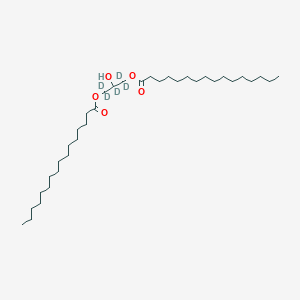



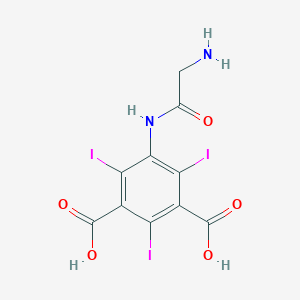
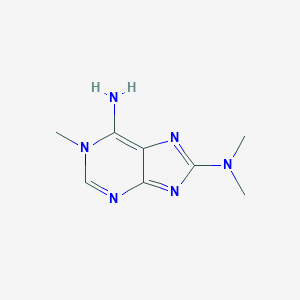
![3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid](/img/structure/B116995.png)

